(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid
CAS No.:
Cat. No.: VC17408559
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO4 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-19(24)18-21(9-10-21)12-22(18)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24) |
| Standard InChI Key | CWAUVTWRMYDOOU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound’s backbone consists of a 5-azaspiro[2.3]hexane system, where a nitrogen atom bridges two cyclic structures: a cyclopropane ring and a pyrrolidine-like ring. This spirocyclic framework imposes conformational rigidity, a property leveraged to stabilize peptide secondary structures . The carboxylic acid moiety at position 6 and the Fmoc group at position 5 complete the functionalization (Table 1).
Table 1: Molecular Characteristics
Stereochemical Significance
The (6S) configuration dictates spatial orientation, influencing intermolecular interactions. Comparative studies with the R-enantiomer (CAS 2739911-56-7) reveal divergent biological activities, underscoring the necessity of stereocontrol during synthesis . The Fmoc group’s orthogonality ensures selective deprotection under basic conditions, preserving the compound’s integrity during peptide elongation .
Synthesis and Reaction Pathways
Multi-Step Synthesis
Production involves sequential reactions:
-
Spirocyclic Core Formation: Cyclopropanation via [2+1] cycloaddition or ring-closing metathesis generates the azaspiro[2.3]hexane skeleton .
-
Carboxylic Acid Introduction: Oxidation of a hydroxymethyl precursor using chromic acid yields the carboxyl group .
-
Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions installs the protecting group.
Key Reaction
Purification and Characterization
Chromatographic techniques (HPLC, silica gel) resolve enantiomers, while NMR and HRMS confirm structure and purity . The compound typically exhibits ≥97% purity, critical for pharmaceutical applications.
Chemical Properties and Reactivity
Functional Group Behavior
-
Carboxylic Acid: Participates in amide bond formation via activation (e.g., HATU, EDCl).
-
Fmoc Group: Cleaved by piperidine or DBU, enabling iterative peptide synthesis.
-
Spirocyclic Nitrogen: Enhances solubility in polar aprotic solvents (DMF, THF) .
Stability Profile
The compound demonstrates stability under inert atmospheres but degrades upon prolonged exposure to light or moisture. Storage at -20°C in anhydrous DMF is recommended .
Applications in Pharmaceutical Research
Peptide Therapeutics
Incorporating this spirocyclic analog into peptides restricts backbone flexibility, mimicking α-helical or β-sheet conformations. Such constrained peptides exhibit improved target binding and metabolic stability . For example, derivatives have been explored as protease inhibitors and GPCR modulators .
Drug Candidate Optimization
The Fmoc-protected derivative facilitates automated SPPS, enabling high-throughput synthesis of peptide libraries. Its rigidity reduces entropic penalties during target binding, enhancing drug potency .
Future Directions
Ongoing research focuses on expanding the spirocyclic toolkit for peptide engineering. Innovations in asymmetric synthesis (e.g., organocatalysis) aim to improve enantiomeric excess, while novel protecting groups could enhance compatibility with bioorthogonal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume